molecular formula C16H17NO4 B7830217 4-[(4,4-dimethyl-2,6-dioxocyclohexylidene)methylamino]benzoic acid

4-[(4,4-dimethyl-2,6-dioxocyclohexylidene)methylamino]benzoic acid

Cat. No.: B7830217
M. Wt: 287.31 g/mol
InChI Key: MVRIALDRRVCPHV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(4,4-dimethyl-2,6-dioxocyclohexylidene)methylamino]benzoic acid is a complex organic compound with the molecular formula C13H19NO4. This compound is known for its unique structure, which includes a cyclohexylidene ring substituted with dimethyl groups and a benzoic acid moiety. It is often used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4,4-dimethyl-2,6-dioxocyclohexylidene)methylamino]benzoic acid typically involves multiple steps. One common method starts with the preparation of the cyclohexylidene intermediate, which is then reacted with a benzoic acid derivative. The reaction conditions often include the use of organic solvents such as dichloromethane or ethanol, and catalysts like p-toluenesulfonic acid to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-[(4,4-dimethyl-2,6-dioxocyclohexylidene)methylamino]benzoic acid undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the benzoic acid moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydroxide in aqueous solution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

4-[(4,4-dimethyl-2,6-dioxocyclohexylidene)methylamino]benzoic acid is utilized in various fields of scientific research:

    Chemistry: It serves as a building block for synthesizing more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 4-[(4,4-dimethyl-2,6-dioxocyclohexylidene)methylamino]benzoic acid exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(4,4-dimethyl-2,6-dioxocyclohexylidene)methylamino]butanoic acid
  • 4-[(4,4-dimethyl-2,6-dioxocyclohexylidene)methylamino]propanoic acid

Uniqueness

What sets 4-[(4,4-dimethyl-2,6-dioxocyclohexylidene)methylamino]benzoic acid apart from similar compounds is its specific substitution pattern and the presence of the benzoic acid moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

IUPAC Name

4-[(4,4-dimethyl-2,6-dioxocyclohexylidene)methylamino]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO4/c1-16(2)7-13(18)12(14(19)8-16)9-17-11-5-3-10(4-6-11)15(20)21/h3-6,9,17H,7-8H2,1-2H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVRIALDRRVCPHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(=O)C(=CNC2=CC=C(C=C2)C(=O)O)C(=O)C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(CC(=O)C(=CNC2=CC=C(C=C2)C(=O)O)C(=O)C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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